molecular formula C8H6ClNO B2421976 2-Chloro-4-methyl-1,3-benzoxazole CAS No. 1001185-81-4

2-Chloro-4-methyl-1,3-benzoxazole

Cat. No.: B2421976
CAS No.: 1001185-81-4
M. Wt: 167.59
InChI Key: ASUINKKWQLZQJB-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-1,3-benzoxazole is a heterocyclic aromatic organic compound It is a derivative of benzoxazole, characterized by the presence of a chlorine atom at the second position and a methyl group at the fourth position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methyl-1,3-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-4-chlorophenol with acetic anhydride, followed by cyclization under acidic conditions to form the benzoxazole ring. The reaction conditions often include heating and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal catalysts or nanocatalysts are often employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-1,3-benzoxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit DNA topoisomerases, protein kinases, or other enzymes critical for cell proliferation and survival . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

2-Chloro-4-methyl-1,3-benzoxazole can be compared with other benzoxazole derivatives:

    2-Methylbenzoxazole: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    2-Chloro-1,3-benzoxazole: Lacks the methyl group, which can affect its electronic properties and applications.

    4-Methyl-1,3-benzoxazole:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUINKKWQLZQJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001185-81-4
Record name 2-chloro-4-methyl-1,3-benzoxazole
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